molecular formula C11H12ClNO4 B8508923 Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Cat. No.: B8508923
M. Wt: 257.67 g/mol
InChI Key: BLPVWWFDRNVYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C11H12ClNO4/c1-4-8-6(10(14)16-2)5-7(9(12)13-8)11(15)17-3/h5H,4H2,1-3H3

InChI Key

BLPVWWFDRNVYTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphoryl trichloride (17.3 ml) was added to a solution of dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate (22.3 g) in acetonitrile (250 mL) at room temperature. The mixture was stirred at 90° C. under nitrogen atmosphere for 3 hours. The mixture was neutralized with aqueous saturated sodium hydrogen carbonate solution at 0° C. and extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (24.0 g).
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.731 mL) was added to a mixture of dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate (1.25 g) and acetonitrile (15 mL), and the resultant mixture was stirred overnight at 90° C. in a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, and then, a saturated aqueous solution of sodium bicarbonate was added thereto, followed by extraction with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (1.35 g).
Quantity
0.731 mL
Type
reactant
Reaction Step One
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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